molecular formula C17H15NO3S2 B4599537 5-(4-ethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

5-(4-ethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4599537
M. Wt: 345.4 g/mol
InChI Key: VMDWTPWXLPBSDS-GDNBJRDFSA-N
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Description

5-(4-ethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H15NO3S2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.04933569 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and molecular structure investigations of thiazolidinone derivatives have been a subject of interest for researchers. These studies often involve detailed synthesis processes followed by characterization through various techniques such as X-ray diffraction, DFT calculations, and spectroscopy. For example, the synthesis of related compounds and their structural analysis provides insights into their potential applications in designing new molecules with desired properties (Benhalima et al., 2011). Similarly, the study of supramolecular structures through hydrogen bonding and π-π interactions further elucidates the versatility of these compounds (Delgado et al., 2005).

Applications in Medicinal Chemistry

Thiazolidinone derivatives have been identified as versatile building blocks in the synthesis of compounds relevant for medicinal chemistry. Their applications span antitumor and antiviral activities, highlighting their significance in developing therapeutic agents. The versatility of the thiazolidinone core allows for the creation of novel bioactive molecules with promising biological activities (Atamanyuk et al., 2014). This is further supported by research focusing on the design and synthesis of new inhibitors targeting specific protein kinases, demonstrating the potential of thiazolidinone derivatives in addressing neurological and oncological disorders (Bourahla et al., 2021).

Antimicrobial and Anticancer Properties

The synthesis of new thiazolidinone derivatives and their evaluation for antimicrobial and anticancer properties is a significant area of research. Studies have shown that these compounds exhibit varying degrees of activity against bacterial and fungal strains, indicating their potential as antimicrobial agents. Some derivatives have displayed better inhibitory activities than reference drugs against certain bacterial strains, underscoring their importance in developing new antimicrobial therapies (Trotsko et al., 2018). Furthermore, the anticancer activities of BPT analogs, including their selectivity and effectiveness in inducing apoptosis in cancer cells without affecting normal cells, highlight the therapeutic potential of thiazolidinone derivatives in cancer treatment (Wu et al., 2006).

Properties

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c1-2-20-13-7-5-12(6-8-13)10-15-16(19)18(17(22)23-15)11-14-4-3-9-21-14/h3-10H,2,11H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDWTPWXLPBSDS-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-ethoxybenzylidene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one

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